molecular formula C24H21NO3 B8115038 Propargyl-PEG2 Pyrene

Propargyl-PEG2 Pyrene

Cat. No.: B8115038
M. Wt: 371.4 g/mol
InChI Key: XYOOUHIITPBCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG2 Pyrene is a compound that combines the properties of pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is known for its use in fluorescence probes, particularly in studies of protein conformation and interactions . The presence of the PEG linker enhances its solubility and biocompatibility, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG2 Pyrene typically involves the conjugation of pyrene with a PEG linker that has a terminal propargyl group. One common method involves the use of click chemistry, where the propargyl group reacts with an azide-functionalized PEG linker under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction is highly efficient and proceeds under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound in bulk quantities while maintaining consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG2 Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can yield pyrenequinone, while nucleophilic substitution of the propargyl group can produce various substituted pyrene derivatives .

Mechanism of Action

The mechanism of action of Propargyl-PEG2 Pyrene involves its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA or bind to hydrophobic pockets in proteins, allowing it to serve as a fluorescent marker. The propargyl group provides a reactive site for further chemical modifications, enabling the conjugation of additional functional groups or molecules .

Properties

IUPAC Name

N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOOUHIITPBCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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